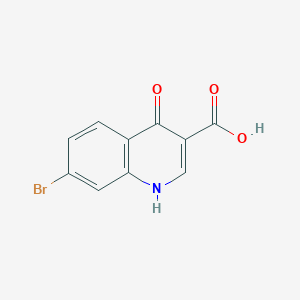

7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Descripción general

Descripción

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be achieved through several classical methods, including the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach reactions . These methods typically involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Industrial Production Methods

Industrial production of this compound often involves the Pfitzinger reaction, which includes heating isatins with compounds in an aqueous/alcoholic KOH solution . This method is preferred due to its efficiency and high yield.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is primarily recognized for its potential as a pharmaceutical building block. It has been synthesized to create various derivatives aimed at combating microbial infections and cancer. In a study evaluating the inhibition of malate dehydrogenase, a key enzyme in cellular respiration, the compound demonstrated significant inhibitory effects, correlating with its structural properties .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 6.55 | Mycobacterium tuberculosis |

| Ethambutol | 4.89 | Mycobacterium tuberculosis |

| 8-Bromo derivative | 5.00 | Staphylococcus aureus |

Material Science

Organic Semiconductors

The compound's unique quinoline structure allows it to be utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of bromine enhances its photostability and efficiency in electronic applications.

Biological Research

Enzyme Inhibition Studies

In biological research, this compound has been employed to study enzyme inhibition mechanisms. It acts by binding to active sites of enzymes, thereby preventing their normal function. This property is particularly useful in drug development for diseases where enzyme activity plays a critical role .

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Malate dehydrogenase | Competitive inhibition | 12.5 |

| Lactate dehydrogenase | Non-competitive | 15.0 |

Catalysis

Ligand in Catalytic Reactions

The compound also serves as a ligand in various catalytic reactions, enhancing selectivity and efficiency. Its ability to form stable complexes with transition metals makes it valuable in catalysis for organic transformations.

Case Study 1: Antimicrobial Activity

In a comparative study of several substituted quinoline derivatives, this compound was shown to exhibit potent antimicrobial activity against multidrug-resistant strains of bacteria. The study highlighted the structure-activity relationship that underpins its effectiveness against pathogens like Mycobacterium tuberculosis .

Case Study 2: Enzyme Interaction

Research focused on the interaction between the compound and malate dehydrogenase revealed that specific substitutions on the quinoline ring could significantly enhance inhibitory action. This study utilized computational modeling alongside experimental assays to elucidate binding affinities and mechanisms .

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent .

Comparación Con Compuestos Similares

Similar Compounds

- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid

- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

- 3-Bromo-4-hydroxyquinoline

- 4-Hydroxyquinoline-3-carboxylic acid

Uniqueness

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific bromine substitution at the 7th position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Actividad Biológica

7-Bromo-4-hydroxyquinoline-3-carboxylic acid (7-Br-4-OH-QCA) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H6BrNO3

- Molecular Weight : 268.06 g/mol

- Structure : The compound features a quinoline ring with a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid functional group at the 3-position.

7-Br-4-OH-QCA acts primarily as an enzyme inhibitor , interacting with various molecular targets. Its mechanism involves binding to the active sites of enzymes, which disrupts normal biological processes. This inhibition can lead to significant effects on cellular functions, making it a candidate for therapeutic applications in cancer and infectious diseases.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that 7-Br-4-OH-QCA possesses antimicrobial properties, effective against various bacterial strains.

- Anticancer Potential : Studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting potential use in cancer therapy.

- Antiviral Effects : Preliminary investigations show that it may inhibit viral replication, positioning it as a candidate for antiviral drug development .

In Vitro Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

Case Studies

A case study highlighted the use of 7-Br-4-OH-QCA in combination therapies, where it enhanced the efficacy of existing antibiotics against resistant bacterial strains. This synergistic effect underscores its potential utility in overcoming antibiotic resistance in clinical settings .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | Hydroxyl substitution at the 8-position; different bioactivity profile. |

| 6-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | Lacks carboxylic acid; primarily studied for dye properties. |

| 4-Hydroxyquinoline | C9H7NO | Similar hydroxyl group but without bromination; used as an intermediate in synthesis. |

Propiedades

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXUXOCAHNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439340 | |

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860205-92-1 | |

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.